4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
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Overview
Description
4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted pyrimidine with a tetrahydrofuran derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. The methoxy and tetrahydrofuran groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can interact with nucleic acids and proteins, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
- 4-Methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
- 4-Ethoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Uniqueness
4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxy group and the tetrahydrofuran moiety provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
18002-24-9 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-methoxy-1-(oxolan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-4-5-11(9(12)10-7)8-3-2-6-14-8/h4-5,8H,2-3,6H2,1H3 |
InChI Key |
BRDWXTRXKRHTSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)N(C=C1)C2CCCO2 |
Origin of Product |
United States |
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